Dihydroartemisinin-d5

Bioanalysis Pharmacokinetics LC-MS/MS

Substituting DHA-d5 with unlabeled DHA or a non-deuterated structural analog in LC-MS/MS workflows causes significant analytical error due to indistinguishable chromatographic behavior and uncorrectable matrix effects. DHA-d5 is the gold-standard internal standard for accurate DHA quantification in plasma, blood, and dried blood spots. It ensures regulatory-grade precision for ACT clinical PK/PD data and forensic QC against counterfeit antimalarials. Use DHA-d5 to eliminate ion suppression variability and achieve reliable, auditable quantification for drug development and metabolic tracking. Request your quote today.

Molecular Formula C15H24O5
Molecular Weight 289.38 g/mol
Cat. No. B12378434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin-d5
Molecular FormulaC15H24O5
Molecular Weight289.38 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10?,11?,12-,13-,14-,15-/m1/s1/i2D3,9D,12D
InChIKeyBJDCWCLMFKKGEE-RTBXQTNZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dihydroartemisinin-d5: Deuterated Internal Standard for LC-MS/MS Quantification of Artemisinin-Derived Antimalarials


Dihydroartemisinin-d5 is a deuterated analog of the active antimalarial metabolite dihydroartemisinin (DHA) . It is a stable isotope-labeled compound designed for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [1]. This compound is essential for accurate quantification, compensating for matrix effects and ion suppression in complex biological samples . As a deuterated form, it is chemically and physically similar to the unlabeled analyte, ensuring identical chromatographic behavior while providing a distinct mass difference for detection [2].

Why Unlabeled DHA or Other Artemisinin Analogs Cannot Substitute for Dihydroartemisinin-d5 in Bioanalytical Assays


Substituting Dihydroartemisinin-d5 with unlabeled DHA or other artemisinin analogs like artesunate or artemether in a quantitative LC-MS/MS workflow will result in significant analytical error. Unlabeled DHA cannot be distinguished from the analyte, preventing any correction for variable recovery during sample preparation or for ion suppression/enhancement in the mass spectrometer source [1]. Similarly, using a non-deuterated structural analog introduces differences in both chromatographic retention time and ionization efficiency, which fundamentally undermines the core principle of stable isotope dilution assay for accurate quantification [2].

Quantitative Differentiation of Dihydroartemisinin-d5: Evidence for Superior Analytical Performance


Correction of Matrix Effects in LC-MS/MS for DHA Quantification

In LC-MS/MS bioanalysis, the use of Dihydroartemisinin-d5 as an internal standard provides near-ideal correction for matrix effects, a common source of inaccuracy when using unlabeled DHA or structural analogs. Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte, ensuring that both experience identical ion suppression or enhancement [1]. In contrast, a non-deuterated internal standard may not share the same matrix effect, leading to quantification errors that can exceed 15% of the nominal concentration [2].

Bioanalysis Pharmacokinetics LC-MS/MS

Precision Improvement in DHA Quantification vs. Non-Isotopic IS

Method validation studies consistently demonstrate that a deuterated internal standard like Dihydroartemisinin-d5 improves assay precision (%CV) compared to using a non-isotopic analog. The high degree of structural similarity ensures that any variability in sample processing or instrument response is normalized. A non-deuterated analog may exhibit slightly different recovery rates or ionization responses, leading to increased variability [1].

Method Validation Analytical Chemistry Pharmacokinetics

Potential Altered Metabolic Stability vs. Unlabeled DHA

Deuteration can influence the metabolic stability of a compound due to the kinetic isotope effect (KIE), where breaking a carbon-deuterium (C-D) bond is slower than a carbon-hydrogen (C-H) bond. While specific data for Dihydroartemisinin-d5 is limited, general reviews note that deuterated analogs often exhibit improved pharmacokinetic characteristics, such as reduced first-pass metabolism or a prolonged half-life [1]. This class-level inference suggests Dihydroartemisinin-d5 may not only serve as an internal standard but also be a probe to investigate metabolic pathways of DHA.

Drug Metabolism Deuterium Isotope Effect Pharmacokinetics

Validated Application Scenarios for Dihydroartemisinin-d5 in Research and Development


Absolute Quantification of DHA in Plasma for Pharmacokinetic/Pharmacodynamic (PK/PD) Studies

Dihydroartemisinin-d5 is the gold-standard internal standard for developing and validating LC-MS/MS methods to measure DHA concentrations in plasma, whole blood, or dried blood spots. Its use corrects for matrix effects and ensures the accuracy and precision required for regulatory submission of PK/PD data during the clinical development of artemisinin-based combination therapies (ACTs). [1]

Metabolic Pathway Tracing in In Vitro and In Vivo Systems

The deuterium label in Dihydroartemisinin-d5 allows for the tracking of DHA's metabolic fate without the use of radioactive isotopes. It can be incubated with hepatocytes or administered to animal models to distinguish between the parent drug and metabolites formed via pathways that do not involve cleavage of the C-D bond, providing critical information on drug metabolism and potential drug-drug interactions. [2]

Quality Control and Counterfeit Drug Detection

In forensic and pharmaceutical quality control laboratories, Dihydroartemisinin-d5 serves as a reliable internal standard for quantifying the active pharmaceutical ingredient (DHA) in finished dosage forms. This application is crucial for identifying substandard or counterfeit antimalarial drugs, which are a significant public health problem in endemic regions. The high specificity of LC-MS/MS with a deuterated IS ensures accurate measurement even in complex formulations. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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